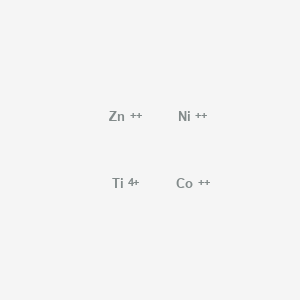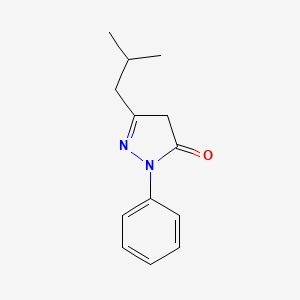
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a phenyl group and an isobutyl group. Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters or β-diketones One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization under acidic or basic conditions to form the pyrazolone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and isobutyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, dihydropyrazolones, and pyrazole derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various therapeutic effects, such as reducing inflammation or pain. The exact pathways involved depend on the specific biological context and the target enzymes or receptors.
相似化合物的比较
Similar Compounds
- 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-
- 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- is unique due to the presence of both the phenyl and isobutyl groups, which confer distinct chemical and biological properties. The isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The phenyl group contributes to its aromaticity and ability to participate in π-π interactions, which can be crucial for binding to certain biological targets.
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
5-(2-methylpropyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O/c1-10(2)8-11-9-13(16)15(14-11)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChI 键 |
ISMSPQWEPWDBBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NN(C(=O)C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


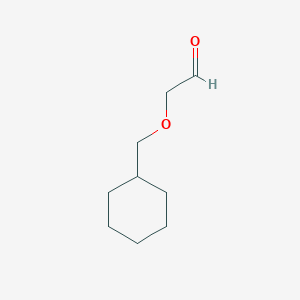
![2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12087032.png)
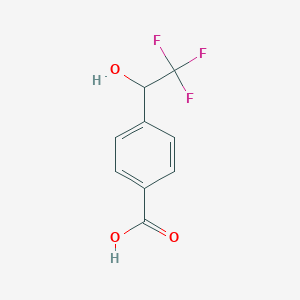
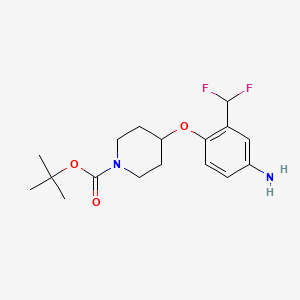
![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)



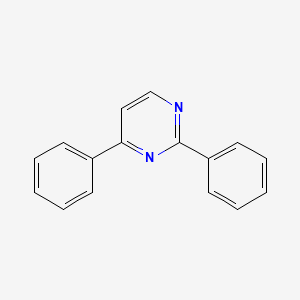
![[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)

![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)
